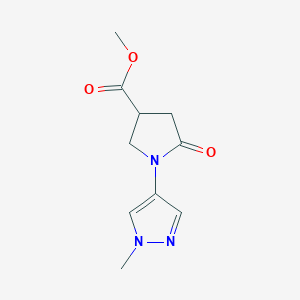

methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(3-9(13)14)10(15)16-2/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWQMOJSABVIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CC(CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of pyrazole derivatives that showed promising anticancer activities through mechanisms involving apoptosis and autophagy pathways. For instance, derivatives similar to methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate were tested against colorectal carcinoma cells, revealing dose-dependent inhibition of cell growth and induction of apoptotic pathways .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that compounds with the pyrazole moiety exhibit radical scavenging activity comparable to standard antioxidants like ascorbic acid. The ability to mitigate oxidative stress is crucial in preventing cellular damage associated with various diseases, including cancer .

Synthesis and Characterization

Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate can be synthesized through multi-step reactions involving the condensation of appropriate precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For example, the synthesis of related pyrazole derivatives has been documented with high yields and purity .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of pyrazole derivatives for their anticancer properties against several human cancer cell lines, including RKO (colorectal), A2780 (ovarian), and A549 (lung). The study found that specific derivatives induced significant apoptosis in these cell lines, with one compound showing a notable increase in p21 protein levels, which is associated with cell cycle arrest .

Case Study 2: Antioxidant Potential

Another investigation focused on the radical scavenging activity of synthesized pyrazole derivatives. The study employed the DPPH assay to measure antioxidant activity, revealing that several compounds exhibited superior activity compared to standard antioxidants. This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

Positional Isomerism : The target compound places the pyrazole group at the 1-position of the pyrrolidone ring, whereas the analog in (CAS 1339159-33-9) positions it at the 2-position. This difference may alter molecular conformation and steric interactions with biological targets.

The 2-methoxyethyl substituent in CAS 1275458-73-5 introduces an ether group, which could enhance solubility and metabolic stability compared to methyl groups.

Biological Activity

Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural properties, and biological effects, focusing on its interactions with biological systems and potential therapeutic applications.

Structural Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₁N₃O₃

- SMILES : CN1C=C(C=N1)N2CC(CC2=O)C(=O)O

This structure features a pyrrolidine ring and a carboxylic acid functionality, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, compounds similar to methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Preliminary studies suggest that related compounds may possess anticancer properties. For example, derivatives of 5-oxopyrrolidine have shown cytotoxicity in human cancer cell lines, including A549 (lung cancer) cells. These studies employed MTT assays to evaluate cell viability after treatment with various concentrations of the compounds .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of pyrrolidine derivatives, several compounds were screened against multidrug-resistant bacterial strains. The results indicated that certain modifications to the pyrrolidine structure enhanced activity against specific pathogens .

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate | >128 | No activity |

| Related Compound A | 32 | Active against S. aureus |

| Related Compound B | 64 | Active against C. difficile |

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells. The results indicated that modifications to the pyrazole ring significantly influenced anticancer activity. For example, a compound with a dichloro substitution showed reduced cell viability to approximately 21% compared to untreated controls .

| Compound | Viability (%) | Significance (p-value) |

|---|---|---|

| Control | 100% | - |

| Compound with Dichloro Substitution | 21% | <0.001 |

| Esterified Compound | 71% | Not significant |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., pyrazole protons at δ 7.5–8.0 ppm) and DEPT/HSQC for carbonyl (δ 165–175 ppm) and methyl groups (δ 1.3–1.6 ppm) .

- LCMS/HPLC : Purity (>95%) is confirmed using C18 columns with acetonitrile/water gradients .

- Conflict resolution : Overlapping signals (e.g., diastereomeric mixtures) may require 2D NMR (COSY, NOESY) or chiral SFC separation .

How do structural modifications influence biological activity, based on SAR studies?

Advanced Research Question

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhances metabolic stability but may reduce solubility .

- Pyrrolidinone ring : Replacing the 5-oxo group with a thioether decreases hydrogen-bonding capacity, affecting target binding .

- Methyl ester vs. carboxylic acid : The ester prodrug strategy improves bioavailability, as seen in analogs like ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate .

What strategies are employed to optimize yield and purity during synthesis?

Advanced Research Question

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps improve regioselectivity in pyrazole functionalization .

- Workup protocols : Repeated washing with NaOH (5%) removes acidic byproducts, while recrystallization from methanol enhances purity .

- Automated purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (ACN/water + 0.1% TFA) isolates high-purity fractions .

How are hydrogen-bonding interactions analyzed in the solid-state structure of this compound?

Advanced Research Question

- Graph-set analysis : The R₂²(8) motif is common for N–H···O=C interactions between the pyrrolidinone carbonyl and adjacent pyrazole N–H groups .

- DFT calculations : Complement crystallographic data to predict interaction energies (e.g., AIM analysis in Gaussian) .

What are the limitations of current synthetic methods for this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.